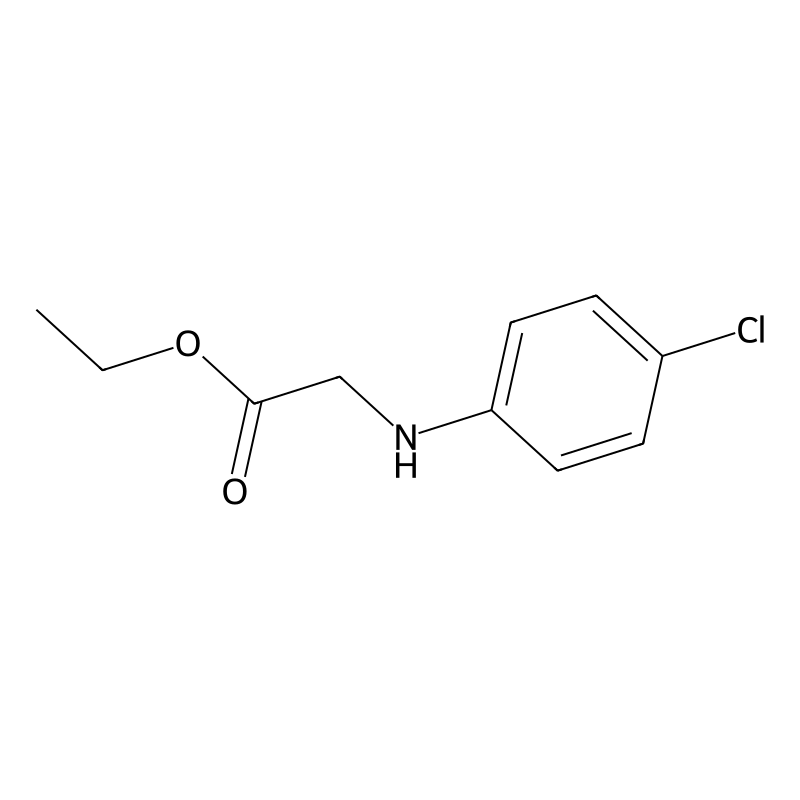Ethyl N-(4-chlorophenyl)glycinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl N-(4-chlorophenyl)glycinate is an organic compound with the molecular formula C₁₀H₁₂ClNO₂. It features a chloro-substituted phenyl group attached to the nitrogen of a glycinate moiety, making it a derivative of glycine. The presence of the 4-chlorophenyl group enhances its biological activity and potential applications in medicinal chemistry. This compound is classified under the category of amino acid derivatives and has gained attention due to its unique structural characteristics and functional properties.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Amidation: The amine can react with acyl chlorides or anhydrides to form amides.
- Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, facilitating the formation of new compounds.
Notably, recent studies have explored its reactivity in photoredox cross-dehydrogenative coupling reactions, where it acts as a precursor in synthesizing more complex structures through environmentally friendly methods .
Ethyl N-(4-chlorophenyl)glycinate exhibits significant biological activity, particularly in pharmacology. Its derivatives have shown potential as:
- Antimicrobial Agents: Various studies indicate that compounds similar to ethyl N-(4-chlorophenyl)glycinate possess antibacterial and antifungal properties.
- Anti-inflammatory Agents: Research suggests that this compound and its analogs can reduce inflammation, making them candidates for treating inflammatory diseases .
- Anticancer Activity: Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
The synthesis of ethyl N-(4-chlorophenyl)glycinate typically involves the following steps:
- Starting Materials: 4-chloroaniline and ethyl chloroacetate are commonly used.
- Reaction Conditions: The reaction is usually conducted in an alcoholic solvent, such as ethanol, using a base like potassium carbonate or cesium carbonate to facilitate nucleophilic attack.
- Isolation: After the reaction, the product is purified through recrystallization from suitable solvents .
Ethyl N-(4-chlorophenyl)glycinate has several applications in various fields:
- Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects against infections and cancer.
- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Research: Used in studies investigating structure-activity relationships in drug design.
Studies on ethyl N-(4-chlorophenyl)glycinate have focused on its interactions with biological macromolecules. These interactions can include:
- Binding Studies: Evaluating how the compound interacts with enzymes or receptors, which may elucidate its mechanism of action.
- Toxicity Assessments: Understanding the safety profile of this compound through various in vitro and in vivo studies.
Ethyl N-(4-chlorophenyl)glycinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl Glycinate | No aromatic substitution | Basic amino acid properties |
| 4-Chloroaniline | Contains an amine group | Antimicrobial properties |
| Ethyl N-(phenyl)glycinate | Contains a phenyl group without chlorine | Moderate antibacterial activity |
| Ethyl N-(3-nitrophenyl)glycinate | Contains a nitro group | Potential anticancer activity |
Ethyl N-(4-chlorophenyl)glycinate is unique due to the presence of the 4-chloro substituent, which enhances its lipophilicity and biological activity compared to other derivatives lacking such substitutions.








